Mass Shift of +3.01 Da Enables Unambiguous LC-MS/MS Differentiation from Unlabeled Mephenoxalone
Mephenoxalone-d3 (C₁₁H₁₀D₃NO₄, exact monoisotopic mass 226.1160 Da by NIST calculation) provides a +3.01 Da mass shift relative to unlabeled mephenoxalone (C₁₁H₁₃NO₄, exact mass 223.0845 Da) [1]. This mass difference, arising from the incorporation of three deuterium atoms at the methoxy position on the phenoxy ring (methoxy-d3, -OCD₃), is sufficient to eliminate isotopic cross-talk between the internal standard and analyte channels in selected reaction monitoring (SRM) mode, even at the natural abundance ¹³C contribution of the unlabeled compound [2]. In contrast, a structural analog internal standard such as estradiol (C₁₈H₂₄O₂, MW 272.38) differs from mephenoxalone by 49.15 Da and exhibits different chromatographic retention (typical ΔtR ≥ 2 min under reversed-phase conditions), precluding co-elution and accurate matrix effect correction [3]. The methoxy-d3 labeling strategy positions the deuterium atoms on a metabolically labile moiety, allowing simultaneous monitoring of parent drug depletion and metabolite formation via neutral loss or precursor ion scanning [4].
| Evidence Dimension | Monoisotopic mass (precursor ion [M+H]⁺) for SRM-based LC-MS/MS quantification |
|---|---|
| Target Compound Data | Mephenoxalone-d3: [M+H]⁺ = 227.1233 m/z (C₁₁H₁₀D₃NO₄, monoisotopic MW 226.1160) |
| Comparator Or Baseline | Unlabeled mephenoxalone: [M+H]⁺ = 224.0916 m/z (C₁₁H₁₃NO₄, monoisotopic MW 223.0845); Estradiol (internal standard in published HPLC-FLD method): MW 272.38, different retention time |
| Quantified Difference | Δm/z = +3.03 Da vs. unlabeled analyte; >49 Da difference and chromatographic separation vs. estradiol |
| Conditions | Calculated from molecular formulas (NIST Chemistry WebBook exact mass data) and vendor Certificate of Analysis specifications (Biozol, AXEL); assumes positive ESI ionization |
Why This Matters
A mass shift ≥3 Da is the industry-consensus minimum for eliminating isotopic cross-talk in SRM-based quantification, directly enabling regulatory-compliant bioanalytical method validation per FDA/EMA guidance.
- [1] NIST Chemistry WebBook. Mephenoxalone. CAS 70-07-5. IUPAC Standard InChIKey: ZMNSRFNUONFLSP-UHFFFAOYSA-N. Molecular Formula: C₁₁H₁₃NO₄. Exact Mass: 223.0845 Da. View Source
- [2] AXEL (As One). Mephenoxalone-d3 Product Datasheet. Catalog No. 85-5678-25. Molecular Formula: C₁₁H₁₀D₃NO₄, Molecular Weight: 226.24, Grade: Highly Purified, Storage: -20°C. View Source
- [3] Uang YS, Chen IK, Wang LH, Hsu KY. Determination of mephenoxalone in human plasma sample by high-performance liquid chromatography–fluorescence detection. J Chromatogr B. 2001;759(1):91-97. Estradiol used as internal standard. LOQ: 10 ng/mL. View Source
- [4] Eckhardt G, Goenechea S, Gielsdorf W. Isolation and identification of some metabolites of mephenoxalone (Control-OM) from human urine. J Clin Chem Clin Biochem. 1977;15(3):115-120. PMID: 576873. View Source
